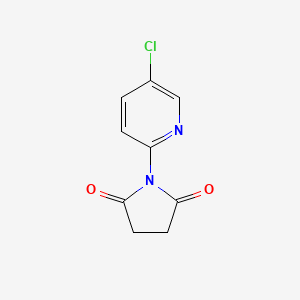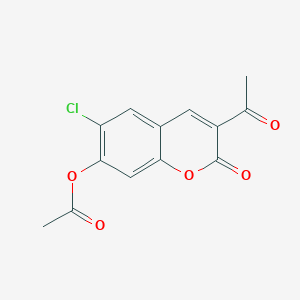
3-Acetyl-6-chloro-2-oxo-2H-1-benzopyran-7-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetyl-6-chloro-2-oxo-2H-1-benzopyran-7-yl acetate is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of naturally occurring phenolic substances made of fused benzene and α-pyrone rings. This compound is of interest due to its potential biological and pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-6-chloro-2-oxo-2H-1-benzopyran-7-yl acetate typically involves the acetylation of 6-chloro-7-hydroxy-2-oxo-2H-1-benzopyran. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction mixture is heated under reflux conditions to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .
化学反应分析
Types of Reactions
3-Acetyl-6-chloro-2-oxo-2H-1-benzopyran-7-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into hydroxy derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
科学研究应用
3-Acetyl-6-chloro-2-oxo-2H-1-benzopyran-7-yl acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, optical brighteners, and fluorescent probes
作用机制
The mechanism of action of 3-Acetyl-6-chloro-2-oxo-2H-1-benzopyran-7-yl acetate involves its interaction with various molecular targets. It can inhibit enzymes such as topoisomerases and kinases, leading to the disruption of cellular processes. The compound’s ability to generate reactive oxygen species also contributes to its biological effects .
相似化合物的比较
Similar Compounds
7-Hydroxycoumarin: Known for its anticoagulant properties.
4-Methylcoumarin: Used in the synthesis of pharmaceuticals and fragrances.
6-Chlorocoumarin: Studied for its antimicrobial activities
Uniqueness
3-Acetyl-6-chloro-2-oxo-2H-1-benzopyran-7-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl and chloro groups enhance its reactivity and potential for diverse applications .
属性
CAS 编号 |
185752-35-6 |
|---|---|
分子式 |
C13H9ClO5 |
分子量 |
280.66 g/mol |
IUPAC 名称 |
(3-acetyl-6-chloro-2-oxochromen-7-yl) acetate |
InChI |
InChI=1S/C13H9ClO5/c1-6(15)9-3-8-4-10(14)12(18-7(2)16)5-11(8)19-13(9)17/h3-5H,1-2H3 |
InChI 键 |
IBVZMMSPIRJOPA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC2=CC(=C(C=C2OC1=O)OC(=O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Hydroxy{4-[(oxolan-2-yl)methoxy]phenyl}propanedioic acid](/img/structure/B12551115.png)
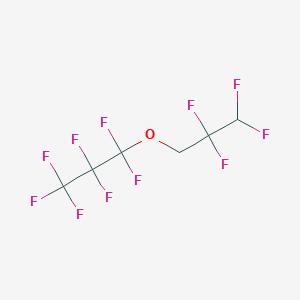
![15-methyl-12-methylsulfanyl-16-phenyl-8-oxa-15,16-diazatetracyclo[9.7.0.02,7.014,18]octadeca-1(18),2,4,6,11,13-hexaen-17-one](/img/structure/B12551130.png)
![Benzoic acid, 5-[(2-furanylmethylene)amino]-2-hydroxy-](/img/structure/B12551137.png)
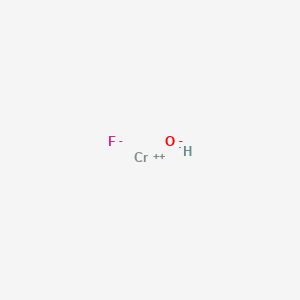
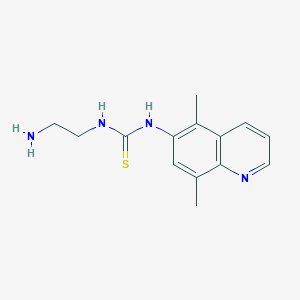

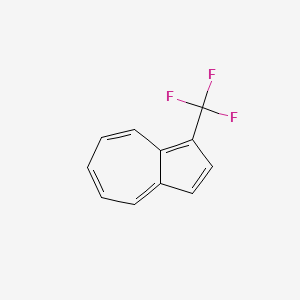

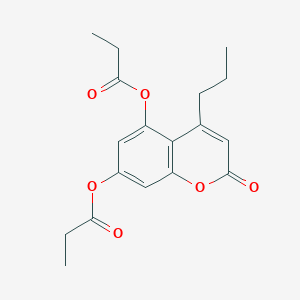
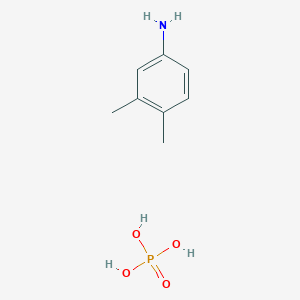
![1-Isothiocyanato-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B12551188.png)

